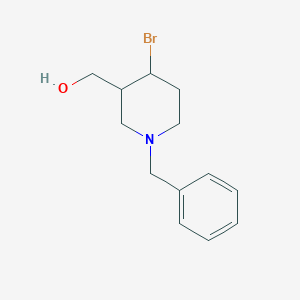

(1-Benzyl-4-bromopiperidin-3-yl)methanol

Description

Significance of Piperidine (B6355638) Derivatives in Contemporary Chemical Research

The piperidine motif, a six-membered nitrogen-containing heterocycle, is one of the most significant structural units in medicinal chemistry and the pharmaceutical industry. Piperidine derivatives are prevalent in a vast number of active pharmaceuticals, natural products, and alkaloids. Their widespread application stems from their ability to serve as core scaffolds that can be readily modified to fine-tune a molecule's biological activity, selectivity, and pharmacokinetic properties.

Piperidine-based structures are cornerstones in drugs targeting a wide array of conditions, including neurological disorders, pain management, and infectious diseases. nih.govnih.gov The introduction of a piperidine scaffold into a potential drug molecule can modulate its physicochemical properties, such as pKa and lipophilicity, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net Furthermore, the defined three-dimensional geometry of the piperidine ring allows for precise spatial orientation of substituents, which is crucial for effective binding to biological targets like enzymes and receptors. acs.org The versatility of piperidines as synthetic fragments makes them indispensable tools for generating molecular diversity in the pursuit of new therapeutic agents. researchgate.net

Structural Characteristics and Core Chemical Properties Relevant to the (1-Benzyl-4-bromopiperidin-3-yl)methanol Scaffold

The chemical behavior and synthetic potential of this compound are dictated by its distinct structural features:

Piperidine Ring: This saturated heterocycle provides a robust, non-aromatic, and conformationally flexible core. The nitrogen atom within the ring acts as a basic center and a point for substitution.

N-Benzyl Group: The benzyl (B1604629) group attached to the piperidine nitrogen serves primarily as a protecting group. It prevents unwanted reactions at the nitrogen atom and can be readily removed under various conditions, most commonly via catalytic hydrogenation, to reveal the secondary amine for further functionalization. whiterose.ac.uknih.gov

4-Bromo Substituent: The bromine atom at the C4 position is a key reactive handle. As a good leaving group, it facilitates nucleophilic substitution reactions. researchgate.net It also serves as a critical component for modern cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the formation of carbon-carbon and carbon-heteroatom bonds, thereby enabling the construction of highly complex molecular architectures. researchgate.net

3-Hydroxymethyl Group: The primary alcohol (-CH₂OH) at the C3 position offers another site for chemical modification. It can be oxidized to an aldehyde or carboxylic acid, or it can undergo esterification or etherification reactions. This functional group is instrumental in the synthesis of compounds like (+)-femoxetine, where a hydroxymethyl group is converted to an aryl ether. acs.org

The specific cis or trans relationship between the 3-hydroxymethyl and 4-bromo groups would be a critical stereochemical feature, influencing the molecule's three-dimensional shape and its subsequent reactivity and utility in stereoselective syntheses.

While experimental data for this compound is scarce, the properties of a structurally similar, non-brominated analogue, (1-benzylpiperidin-4-yl)methanol, are provided below for reference.

| Property | Value for (1-benzylpiperidin-4-yl)methanol |

|---|---|

| Molecular Formula | C13H19NO |

| Molecular Weight | 205.30 g/mol |

| Appearance | Solid |

| Boiling Point | 135-138 °C (at 0.2 mmHg) |

Current Research Landscape and Future Directions for this compound Investigations

Publicly available research explicitly detailing the synthesis or application of this compound is limited, suggesting it is likely a specialized synthetic intermediate rather than a widely commercialized product. However, its potential value is significant within the context of synthesizing complex, biologically active molecules, particularly those built upon a 3,4-disubstituted piperidine core.

The development of stereoselective methods to synthesize 3,4-disubstituted piperidines is an active area of research, as this scaffold is a key feature in several important pharmaceutical agents. nih.govacs.org For example, the antidepressant drugs paroxetine (B1678475) and femoxetine (B1230326) are based on this structural motif. researchgate.netacs.org Synthetic strategies often involve complex, multi-step sequences to control the stereochemistry at the C3 and C4 positions. A compound like this compound, if available in a stereochemically pure form, could serve as a highly valuable chiral building block, streamlining the synthesis of such targets. acs.org

Future research directions for a molecule like this compound would likely involve its use as a versatile intermediate. The presence of two distinct and orthogonally reactive functional groups (the bromo and hydroxymethyl groups) allows for sequential and selective chemical modifications. For instance:

The bromine atom could be used in a cross-coupling reaction to introduce an aryl or other complex substituent at the C4 position.

The hydroxymethyl group at C3 could then be modified, for example, by converting it into an ether linkage.

Finally, debenzylation of the nitrogen would allow for the introduction of a variety of substituents at that position.

This stepwise functionalization would enable the creation of a diverse library of complex piperidine derivatives. Such libraries are essential for structure-activity relationship (SAR) studies in drug discovery programs, particularly in the search for new analgesics, antipsychotics, and other central nervous system agents where piperidine scaffolds are prevalent. nih.gov The investigation and application of such well-defined, multifunctional building blocks are crucial for advancing the synthesis of novel chemical entities with therapeutic potential.

Structure

3D Structure

Properties

Molecular Formula |

C13H18BrNO |

|---|---|

Molecular Weight |

284.19 g/mol |

IUPAC Name |

(1-benzyl-4-bromopiperidin-3-yl)methanol |

InChI |

InChI=1S/C13H18BrNO/c14-13-6-7-15(9-12(13)10-16)8-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10H2 |

InChI Key |

PFTABARDYFTMQA-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC(C1Br)CO)CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Benzyl 4 Bromopiperidin 3 Yl Methanol and Key Intermediates

Retrosynthetic Disconnections and Strategic Planning for (1-Benzyl-4-bromopiperidin-3-yl)methanol

Retrosynthetic analysis is the process of breaking down a target molecule into simpler, readily available starting materials by disconnecting key bonds, which correspond to reliable forward chemical reactions. amazonaws.com For the target molecule, this compound, several disconnections can be proposed.

A primary and logical disconnection occurs at the C3-C4 bond of the piperidine (B6355638) ring, suggesting a strategy involving the functionalization of a pre-formed piperidine core. The most versatile and common precursor for such a strategy is 1-benzyl-4-piperidone. This intermediate allows for the introduction of the required functionalities at the C3 and C4 positions. The synthesis plan would, therefore, involve:

Formation of the 1-benzyl-4-piperidone ring system.

Introduction of the hydroxymethyl group at the C3 position.

Introduction of the bromine atom at the C4 position.

The sequence of introducing the C3 and C4 substituents is critical for controlling regioselectivity and stereoselectivity. For instance, creating an enolate from 1-benzyl-4-piperidone could allow for an aldol-type reaction to install the hydroxymethyl precursor at C3, followed by a bromination step. Alternatively, a Shapiro reaction could be employed on the tosylhydrazone of 1-benzyl-4-piperidone to generate an alkenyllithium species, which could then be functionalized. acs.org This highlights that strategic planning begins with the target molecule and works backward to identify robust and efficient synthetic routes from simple precursors. amazonaws.com

Classical Synthetic Approaches to Brominated Piperidine Carbinols

The synthesis of brominated piperidine carbinols relies heavily on the efficient construction and subsequent functionalization of piperidone intermediates. The benzyl-protected nitrogen is a common feature in these syntheses due to its stability under various reaction conditions and its potential for removal via hydrogenation. guidechem.com

1-Benzyl-4-piperidone is a cornerstone intermediate for accessing a wide array of piperidine-based compounds. guidechem.comchemicalbook.com Its synthesis can be achieved through several established routes, including reductive amination and Dieckmann condensation-based cyclizations. chemicalbook.comdtic.mil

Reductive amination is a powerful method for forming amines from carbonyl compounds and is particularly effective for constructing the piperidine skeleton. chim.itpearson.commasterorganicchemistry.com The double reductive amination (DRA) of a dicarbonyl compound with a primary amine, such as benzylamine (B48309), provides a direct route to the piperidine ring. chim.it This process involves the initial formation of an imine or enamine, which is then reduced in situ to the desired amine. pearson.commasterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the imine in the presence of the carbonyl group. masterorganicchemistry.com

While highly effective for many piperidine syntheses, the specific application to 1-benzyl-4-piperidone requires a suitable 1,5-dicarbonyl precursor that cyclizes efficiently with benzylamine.

The Dieckmann condensation is an intramolecular reaction of a diester with a base to form a cyclic β-keto ester, which is a classic and widely used method for synthesizing 4-piperidones. dtic.milpurechemistry.org The typical route to 1-benzyl-4-piperidone involves a multi-step, one-pot process starting from benzylamine and an acrylate (B77674) ester, such as methyl acrylate. guidechem.comchemicalbook.com

The synthesis proceeds via the following key steps:

Michael Addition: Benzylamine undergoes a double Michael addition with two equivalents of methyl acrylate to form the diester, N,N-bis(β-propionate methyl ester) benzylamine. chemicalbook.com

Dieckmann Condensation: The resulting diester is treated with a strong base, such as sodium metal in toluene, to initiate an intramolecular cyclization, yielding a β-keto ester. purechemistry.orgchemicalbook.com

Hydrolysis and Decarboxylation: The cyclic β-keto ester is then subjected to hydrolysis and decarboxylation, typically with acid, to afford the final product, 1-benzyl-4-piperidone. guidechem.comchemicalbook.com

This method is efficient and suitable for large-scale production, with reported yields as high as 78.4%. chemicalbook.com

| Method | Starting Materials | Key Steps | Reported Yield | Reference |

|---|---|---|---|---|

| Dieckmann Condensation | Benzylamine, Methyl Acrylate | Michael Addition, Cyclization, Hydrolysis, Decarboxylation | 78.4% | chemicalbook.com |

| Nucleophilic Substitution | 4-Piperidone monohydrate hydrochloride, Benzyl (B1604629) bromide | N-alkylation | 89.28% | chemicalbook.com |

The introduction of a bromine atom onto the piperidine ring requires careful control to ensure the correct position (regioselectivity) and spatial orientation (stereoselectivity).

Achieving regioselective and stereoselective bromination is a significant challenge in the synthesis of complex molecules. rsc.org For the synthesis of this compound, the bromine must be installed at the C4 position, adjacent to the C3-hydroxymethyl group.

One common strategy involves the bromination of an enolate or enol ether derivative of a 3-substituted-4-piperidone. However, this can be complicated. A more controlled approach involves the electrophilic bromination of an alkene. For instance, a 3-hydroxymethyl-4-piperidone could be reduced and dehydrated to form a tetrahydropyridine (B1245486) intermediate. The subsequent bromofunctionalization of this alkene can be achieved with reagents like N-bromosuccinimide (NBS) or other N-bromoamide reagents, which are often easier to handle than molecular bromine. rsc.org

The stereochemical outcome of the bromination is influenced by the reaction mechanism and the steric environment of the substrate. The reaction typically proceeds through a cyclic bromonium ion intermediate. rsc.org The nucleophile (in this case, potentially the hydroxyl of the C3-substituent or an external nucleophile) attacks the bromonium ion in an anti-periplanar fashion, which dictates the relative stereochemistry of the final product. The use of chiral catalysts or auxiliaries can be employed to achieve high levels of enantioselectivity in such bromocyclization reactions. rsc.orgnih.gov Recent advances have demonstrated that the choice of catalyst and protecting groups on the piperidine nitrogen can direct functionalization to specific sites (C2, C3, or C4) on the ring, offering a pathway to precisely control the substitution pattern. nih.gov

| Compound Name |

|---|

| This compound |

| 1-Benzyl-4-piperidone |

| Benzylamine |

| Methyl acrylate |

| N,N-bis(β-propionate methyl ester) benzylamine |

| 4-Piperidone monohydrate hydrochloride |

| Benzyl bromide |

| N-bromosuccinimide |

Halogenation Procedures for Bromine Incorporation

Deaminative Bromination as a Synthetic Route

The direct conversion of a primary amino group to a bromide on the piperidine ring represents a modern and efficient synthetic strategy. Deaminative bromination avoids harsh conditions often associated with traditional methods and offers a high degree of functional group tolerance. This transformation is typically conceptualized as proceeding from a precursor such as (3-amino-1-benzylpiperidin-4-yl)methanol.

Modern deaminative functionalization often proceeds through the formation of an isodiazene intermediate. acs.org This process can be initiated by specialized reagents that react with the primary amine. Subsequent steps involve radical intermediates, which allows for the introduction of the bromine atom from a suitable source. nih.gov

Recent advancements have identified anomeric amides as effective reagents for facilitating this reaction under mild conditions. acs.org The process is believed to involve a chain mechanism with both carbon-centered and diazenyl radical intermediates. nih.gov This method is notable for its broad scope, successfully converting both aliphatic and aromatic primary amines into their corresponding bromides, even in complex molecular settings. nih.govnih.gov A typical bromine source for this transformation is carbon tetrabromide (CBr₄). nih.gov

Table 1: Key Aspects of Modern Deaminative Bromination

| Feature | Description | Relevant Findings |

| Precursor | A molecule containing a primary aliphatic amine, such as (1-Benzyl-4-aminopiperidin-3-yl)methanol. | The amino group is a versatile handle for this transformation. |

| Key Reagent | N-anomeric amides or similar nitrogen-deletion reagents. nih.govresearchgate.net | These reagents facilitate the formation of a monosubstituted isodiazene intermediate under mild conditions. acs.org |

| Bromine Source | Carbon tetrabromide (CBr₄) or other radical bromine donors. nih.gov | CBr₄ has been shown to be a highly effective trapping reagent, leading to high yields of bromodeamination products. nih.gov |

| Mechanism | Involves the generation of cage-escaping free radical species that participate in a hydrogen-atom transfer chain process. acs.org | Mechanistic studies support the intermediacy of both carbon-centered and diazenyl radicals. nih.gov |

| Conditions | Typically mild, offering excellent functional group tolerance. nih.gov | The process is often more robust and proceeds under milder conditions than related hydrodeamination protocols. nih.gov |

Formation of the Hydroxymethyl Functional Group

The introduction of the hydroxymethyl group at the C3 position is another critical transformation. This can be achieved through several reliable methods, primarily involving the reduction of a corresponding carboxylic acid derivative or the functionalization of a carbonyl group.

Reduction of Carboxylic Acid Derivatives or Esters

A common and straightforward approach to forming the C3-hydroxymethyl group is through the reduction of a carboxylic acid or, more frequently, its corresponding ester derivative, such as methyl or ethyl 1-benzyl-4-bromopiperidine-3-carboxylate.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation, readily reducing esters to primary alcohols under mild conditions. commonorganicchemistry.comunisi.it However, the high reactivity of LiAlH₄ can limit its selectivity in the presence of other sensitive functional groups. commonorganicchemistry.com

Borane (BH₃) complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF) or the more stable borane-dimethyl sulfide (B99878) (BH₃-SMe₂), offer an alternative that can exhibit greater selectivity, often reducing carboxylic acids in the presence of esters. commonorganicchemistry.com

For substrates requiring milder conditions or enhanced functional group tolerance, a two-step procedure involving activation of the carboxylic acid followed by reduction with sodium borohydride (B1222165) (NaBH₄) is a valuable strategy. commonorganicchemistry.com Carboxylic acids can be activated by conversion to intermediates like S-2-pyridyl thioesters or through reagents such as 1-propanephosphonic acid cyclic anhydride (B1165640) (T3P®). rsc.orgcore.ac.uk The subsequent reduction with NaBH₄ proceeds efficiently to yield the primary alcohol. rsc.orgcore.ac.uk

Table 2: Comparison of Reagents for Reduction of Carboxylic Acid Derivatives

| Reagent/System | Substrate | Key Features |

| Lithium Aluminum Hydride (LiAlH₄) | Carboxylic Acids, Esters | Highly reactive and efficient; lacks selectivity. commonorganicchemistry.com |

| Borane Complexes (e.g., BH₃-THF) | Carboxylic Acids, Esters | Can selectively reduce carboxylic acids over esters. commonorganicchemistry.com |

| Activation + NaBH₄ (e.g., T3P®/NaBH₄) | Carboxylic Acids | Mild, two-step procedure with good functional group tolerance. commonorganicchemistry.comcore.ac.uk |

| Sodium Borohydride (NaBH₄) + Additives | Esters | Can reduce esters, often requiring activation or specific conditions. researchgate.net |

Nucleophilic Addition of Organometallic Reagents to Aldehydes or Ketones Followed by Reduction

An alternative pathway to the hydroxymethyl group involves the use of a carbonyl precursor, such as 1-benzyl-4-bromopiperidin-3-one (B11758383) or the corresponding aldehyde. The fundamental step is the nucleophilic addition of a one-carbon synthon to the carbonyl carbon. libretexts.orglibretexts.org

In this scenario, an organometallic reagent, such as a Grignard reagent (e.g., MeMgBr followed by oxidation) or an organolithium compound, attacks the electrophilic carbonyl carbon. This addition breaks the C=O pi bond, creating a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of this intermediate yields the alcohol. When starting from a ketone, this initial addition would form a tertiary alcohol, which would then require further chemical steps to be converted into the desired primary hydroxymethyl group.

A more direct approach would start with the corresponding aldehyde, 1-benzyl-4-bromopiperidine-3-carbaldehyde. Nucleophilic addition of a hydride reagent (e.g., NaBH₄) would directly yield the target primary alcohol, this compound. This reaction is generally efficient and proceeds under mild conditions.

Advanced and Stereoselective Synthesis of this compound Stereoisomers

The presence of two stereocenters at the C3 and C4 positions of this compound means that it can exist as multiple stereoisomers. The synthesis of a single, enantiomerically pure isomer requires advanced stereoselective methods.

Chiral Auxiliary-Driven Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of subsequent reactions. wikipedia.org After guiding the stereoselective transformation, the auxiliary is removed, yielding an enantiomerically enriched product. This strategy is a reliable and versatile method for asymmetric synthesis. wikipedia.org

In the context of the target molecule, a chiral auxiliary could be attached to the piperidine nitrogen or to a precursor molecule used to construct the ring. For example, auxiliaries like Evans' oxazolidinones or Oppolzer's camphorsultam could be employed. wikipedia.org A notable approach in piperidine synthesis involves the use of carbohydrate-derived auxiliaries, such as D-arabinopyranosylamine, which can direct stereoselective domino reactions to build the piperidine core with high diastereoselectivity. researchgate.net The steric and electronic properties of the auxiliary shield one face of the molecule, forcing reagents to attack from the opposite, less hindered face, thereby controlling the formation of new stereocenters.

Asymmetric Catalysis in Piperidine Ring Construction and Functionalization

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Numerous catalytic methods have been developed for the asymmetric synthesis of substituted piperidines. nih.govnih.gov

These strategies can involve the construction of the chiral piperidine ring itself or the functionalization of a pre-existing ring.

Rhodium-catalyzed Asymmetric Reductive Heck Reaction : This method allows for the synthesis of enantioenriched 3-substituted piperidines from pyridine (B92270) precursors. A three-step process involving partial reduction of pyridine, Rh-catalyzed asymmetric carbometalation, and a final reduction provides access to a wide variety of chiral 3-substituted piperidines with high yield and excellent enantioselectivity. nih.govsnnu.edu.cn

Phosphine-catalyzed Annulation : Chiral phosphines can catalyze the [4+2] annulation of imines with allenes to furnish functionalized piperidine derivatives with very good stereoselectivity. acs.org

Copper-catalyzed Cyclizative Aminoboration : This method enables the enantioselective synthesis of 2,3-cis-disubstituted piperidines. The reaction proceeds under mild conditions with a broad substrate scope, and its utility has been demonstrated in the synthesis of key chiral intermediates for pharmaceutical agents. nih.gov

Chemo-enzymatic Dearomatization : Combining chemical synthesis with biocatalysis provides a powerful route to substituted piperidines with precise stereochemistry. For instance, an amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov

Table 3: Examples of Asymmetric Catalytic Methods for Piperidine Synthesis

| Catalytic System | Reaction Type | Key Features |

| Rhodium / Chiral Ligand | Asymmetric Reductive Heck nih.govsnnu.edu.cn | Cross-coupling of boronic acids with dihydropyridines; provides enantioenriched 3-substituted piperidines. |

| Chiral Phosphepine | [4+2] Annulation acs.org | Reaction of imines with allenes; furnishes an array of functionalized piperidines with high stereoselectivity. |

| Copper / Chiral Ligand | Cyclizative Aminoboration nih.gov | Asymmetric synthesis of 2,3-cis-disubstituted piperidines; features broad substrate scope and mild conditions. |

| Enzymes (e.g., Transaminases) | Biocatalytic Cyclization acs.org | Transaminase-triggered cyclizations of ω-chloroketones can produce 2-substituted piperidines with up to >99.5% ee. |

These advanced methods provide powerful tools for accessing specific stereoisomers of this compound, which is crucial for pharmacological applications where biological activity is often dependent on absolute configuration.

Chemoenzymatic Synthesis Protocols

Chemoenzymatic methods combine the advantages of chemical synthesis and biocatalysis to achieve highly selective transformations under mild conditions. nih.gov These protocols are particularly valuable for the synthesis of chiral piperidines, where enzymes can provide exquisite stereocontrol.

A powerful chemoenzymatic approach for the asymmetric dearomatization of activated pyridines has been developed to prepare stereo-enriched 3- and 3,4-disubstituted piperidines. nih.govacs.org This strategy utilizes a one-pot cascade involving an amine oxidase and an ene-imine reductase. The 6-hydroxy-D-nicotine oxidase (6-HDNO) catalyzes the oxidation of readily accessible tetrahydropyridines (THPs), which then allows for a conjugate reduction and iminium reduction catalyzed by an ene-imine reductase (EneIRED) to yield a broad range of chiral piperidines with precise stereochemistry. nih.govacs.org This method has been successfully applied to the synthesis of key intermediates for pharmaceuticals. nih.govacs.org

Another hybrid approach combines biocatalysis with organocatalysis. For example, a transaminase can be used to generate a key reactive intermediate which then undergoes a complexity-building Mannich reaction, an organocatalytic transformation, to synthesize 2-substituted piperidines. nih.gov This cascade process highlights the potential of combining different catalytic systems to achieve efficient synthesis of chiral building blocks. nih.gov

Table 3: Chemoenzymatic Approaches to Chiral Piperidines

| Enzymatic Step | Chemical Step | Substrate | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Amine Oxidase (6-HDNO) | Ene-Imine Reductase (EneIRED) | N-substituted Tetrahydropyridine | Stereo-enriched 3- and 3,4-disubstituted Piperidines | One-pot cascade, high stereoselectivity | nih.govacs.org |

Diastereoselective Control in Piperidine Ring Formation and Subsequent Functionalizations

Achieving diastereoselective control is critical when multiple stereocenters are present, as in the case of this compound. This can be accomplished during the formation of the piperidine ring or in subsequent functionalization steps on a pre-existing ring.

Diastereoselective epoxidation of tetrahydropyridines followed by regioselective ring-opening is a powerful method for synthesizing highly substituted and oxygenated piperidines. nih.gov The stereochemical outcome of the epoxidation can be directed by existing substituents on the ring. For example, an ammonium (B1175870) group can direct the epoxidizing agent to one face of the double bond through hydrogen bonding, leading to excellent diastereoselectivity. nih.gov The resulting epoxide can then be opened by a nucleophile, such as a bromide source, to install the desired functionality with controlled stereochemistry.

The formation of the piperidine ring itself can be designed to be diastereoselective. For example, the rhodium-catalyzed dearomatization/hydrogenation of fluoropyridines can lead to all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.gov Similarly, multicomponent reactions can be highly stereoselective, forming only a single diastereomer in some cases. researchgate.net

The use of chiral auxiliaries, such as phenylglycinol-derived oxazolopiperidone lactams, provides a versatile platform for the enantioselective and diastereoselective synthesis of polysubstituted piperidines. researchgate.net These chiral intermediates allow for the introduction of substituents at various positions on the ring in a highly regio- and stereocontrolled manner. researchgate.net This methodology can provide access to enantiopure piperidines with diverse substitution patterns.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| L-proline |

| O-TMS protected diphenylprolinol |

| Diarylprolinol silyl (B83357) ether |

| Phenylglycinol |

Chemical Reactivity and Transformation Pathways of 1 Benzyl 4 Bromopiperidin 3 Yl Methanol

Reactions Involving the Bromine Moiety

Theoretically, the bromine atom in (1-Benzyl-4-bromopiperidin-3-yl)methanol could participate in a variety of transformations common to alkyl halides.

Nucleophilic Substitution Reactions (SN1 and SN2)

The secondary nature of the carbon to which the bromine is attached suggests that it could undergo both SN1 and SN2 reactions. The choice of nucleophile, solvent, and reaction conditions would be critical in determining the dominant pathway. For instance, strong, non-bulky nucleophiles in aprotic polar solvents would likely favor an SN2 mechanism, leading to an inversion of stereochemistry at the C-4 position. Conversely, solvolysis in a protic solvent could proceed through an SN1 pathway, involving a carbocation intermediate, which would likely lead to a mixture of stereoisomers. However, no specific studies have been found to confirm these hypotheses for this particular compound.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond should also be susceptible to palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Formation of Organometallic Reagents (e.g., Grignard, Organolithium)

The formation of Grignard or organolithium reagents by reacting this compound with magnesium or an organolithium base, respectively, is another theoretical possibility. These highly reactive intermediates could then be used in a variety of subsequent reactions, such as additions to carbonyl compounds. However, the presence of the hydroxyl group would likely interfere with the formation of these reagents, as they are strong bases and would be quenched by the acidic proton of the alcohol. Protection of the alcohol would be a necessary prerequisite for such transformations. No experimental work has been published to support this synthetic route.

Elimination Reactions for Olefin Formation

The presence of a bromine atom on the piperidine (B6355638) ring facilitates elimination reactions to form unsaturated tetrahydropyridine (B1245486) derivatives. The treatment of this compound with a suitable base can induce the elimination of hydrogen bromide (HBr), leading to the formation of a carbon-carbon double bond. The regiochemical outcome of this elimination depends on the reaction conditions and the specific base used.

Typically, a strong, non-nucleophilic base is employed to favor elimination over substitution. The reaction likely proceeds via an E2 mechanism, requiring an anti-periplanar arrangement between the hydrogen atom to be abstracted and the leaving bromide group. This process can lead to the formation of isomeric tetrahydropyridine products, such as (1-benzyl-1,2,3,6-tetrahydropyridin-5-yl)methanol or (1-benzyl-1,2,5,6-tetrahydropyridin-3-yl)methanol. Such tetrahydropyridine scaffolds are common structural motifs in various biologically active compounds. mdpi.comnih.gov

| Reactant | Reagent/Conditions | Product(s) | Reaction Type |

| This compound | Strong, non-nucleophilic base (e.g., DBU, t-BuOK) | (1-benzyl-1,2,3,6-tetrahydropyridin-5-yl)methanol and/or (1-benzyl-1,2,5,6-tetrahydropyridin-3-yl)methanol | Dehydrobromination (Elimination) |

Transformations of the Hydroxymethyl Group

The primary hydroxymethyl group (-CH₂OH) is a key functional handle that can be readily converted into a variety of other functionalities, significantly expanding the synthetic utility of the parent molecule.

The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid. Controlled, mild oxidation conditions are required to stop the reaction at the aldehyde stage. A variety of modern oxidation protocols, such as those employing catalytic systems like copper(I)/TEMPO with molecular oxygen, are effective for the chemoselective conversion of primary alcohols to aldehydes without significant overoxidation. nih.gov

For the synthesis of the corresponding carboxylic acid, more potent oxidizing agents are necessary. Reagents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) can achieve the complete oxidation of the primary alcohol. Care must be taken as these harsh conditions could potentially affect other sensitive parts of the molecule, such as the N-benzyl group.

| Starting Material | Reagent/Conditions | Product | Transformation |

| This compound | Cu(I)/TEMPO, O₂, CH₃CN, rt nih.gov | 1-Benzyl-4-bromopiperidine-3-carbaldehyde | Oxidation to Aldehyde |

| This compound | KMnO₄ or Jones Reagent (CrO₃/H₂SO₄) | 1-Benzyl-4-bromopiperidine-3-carboxylic acid | Oxidation to Carboxylic Acid |

The hydroxyl group readily undergoes esterification when treated with carboxylic acids, acid chlorides, or anhydrides. For example, reaction with an acid chloride in the presence of a non-nucleophilic base like pyridine (B92270) yields the corresponding ester. This transformation is a common method for installing a wide array of functional groups. researchgate.net

Etherification can be achieved through methods like the Williamson ether synthesis. This involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming a new ether linkage.

| Reaction Type | Reagents | Product Class |

| Esterification | Carboxylic Acid + Acid Catalyst (e.g., H₂SO₄) or Acid Chloride/Anhydride (B1165640) + Base (e.g., Pyridine) | Ester |

| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Ether |

The hydroxyl group can be substituted by other halogens to produce halomethyl derivatives, which are valuable intermediates for further nucleophilic substitution reactions. Standard reagents for these transformations include:

Chlorination: Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Iodination: The Appel reaction, utilizing triphenylphosphine (B44618) (PPh₃) and iodine (I₂).

These reactions typically proceed via an Sₙ2 mechanism, converting the hydroxyl into a better leaving group, which is then displaced by the halide nucleophile.

The Mitsunobu reaction is a powerful and mild method for converting a primary or secondary alcohol into a variety of other functional groups, including esters, ethers, and azides. wikipedia.orgorganic-chemistry.org The reaction proceeds with a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov

The alcohol is activated by the reagents to form an alkoxyphosphonium salt, which is an excellent leaving group. A suitable pronucleophile (pKa < 13) can then displace this group in an Sₙ2 fashion. wikipedia.orgresearchgate.net While the hydroxymethyl carbon in the title compound is not a stereocenter, the Mitsunobu reaction provides a mild alternative to other methods for introducing nucleophiles and is particularly useful for sensitive substrates. nih.gov

| Reagents | Nucleophile (H-Nu) | Product (R-CH₂-Nu) |

| PPh₃, DEAD/DIAD | Carboxylic Acid (R'COOH) | Ester (R-CH₂-OCOR') |

| PPh₃, DEAD/DIAD | Phthalimide | N-Alkylphthalimide |

| PPh₃, DEAD/DIAD | Hydrazoic Acid (HN₃) | Azide (R-CH₂-N₃) |

Reactivity of the Piperidine Nitrogen Atom

The N-benzyl group serves as a common protecting group for the piperidine nitrogen. The tertiary amine nature of this nitrogen atom dictates its reactivity, primarily involving cleavage of the benzyl (B1604629) C-N bond or quaternization.

The removal of the N-benzyl group (debenzylation) is a crucial step in many synthetic sequences to liberate the secondary amine for further functionalization. A highly efficient method for this transformation is catalytic transfer hydrogenation. mdma.chmdma.ch This procedure typically involves using a palladium catalyst (e.g., 10% Pd-C) with a hydrogen donor like ammonium (B1175870) formate (B1220265) in a solvent such as methanol (B129727). mdma.chmdma.chsciencemadness.org The reaction is often rapid, proceeding to completion within minutes to hours at reflux temperature. mdma.ch Traditional catalytic hydrogenation using hydrogen gas (H₂) over a palladium catalyst is also an effective, albeit sometimes slower, method. nih.gov

| Reaction | Reagents and Conditions | Product |

| Debenzylation | 10% Pd-C, Ammonium Formate, Methanol, Reflux mdma.chmdma.ch | (4-Bromopiperidin-3-yl)methanol |

| Debenzylation | H₂, Pd(OH)₂/C, EtOH, 60 °C nih.gov | (4-Bromopiperidin-3-yl)methanol |

N-Alkylation and N-Acylation Reactions

The nitrogen atom in this compound is a tertiary amine, and as such, it cannot undergo further N-alkylation or N-acylation reactions in the traditional sense, as it lacks a proton to be substituted. However, the molecule can participate in related transformations involving its other functional groups, primarily the hydroxyl group. The primary alcohol functionality is susceptible to both O-alkylation and O-acylation, leading to the formation of ethers and esters, respectively.

O-Alkylation: The hydroxyl group can be converted into an ether under basic conditions. A common method involves deprotonation with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. nih.gov

O-Acylation: Esterification of the primary alcohol can be achieved through various standard methods. Reaction with an acyl chloride or acid anhydride in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine readily yields the corresponding ester.

These reactions are generally high-yielding and proceed under standard laboratory conditions, as illustrated in the table below.

| Reaction Type | Reagent 1 | Reagent 2 | Solvent | Product |

| O-Alkylation | Sodium Hydride (NaH) | Methyl Iodide | Tetrahydrofuran (THF) | (1-Benzyl-4-bromopiperidin-3-yl)methoxymethyl ether |

| O-Acylation | Acetyl Chloride | Triethylamine | Dichloromethane (DCM) | (1-Benzyl-4-bromopiperidin-3-yl)methyl acetate (B1210297) |

| O-Acylation | Acetic Anhydride | Pyridine | Dichloromethane (DCM) | (1-Benzyl-4-bromopiperidin-3-yl)methyl acetate |

Chemoselective Debenzylation Strategies

The N-benzyl group is a common protecting group for secondary amines and can be removed under various conditions. The removal of this group from this compound to yield (4-bromopiperidin-3-yl)methanol is a key transformation. Chemoselective strategies are crucial to ensure that other functional groups within the molecule remain intact.

One of the most effective methods for the debenzylation of N-benzyl tertiary amines is oxidative cleavage. Reagents such as ceric ammonium nitrate (B79036) (CAN) in aqueous acetonitrile (B52724) have proven effective for this purpose. The reaction is typically clean and chemoselective, leaving other functionalities like amides, ethers, and esters untouched.

Another approach involves the use of potassium tert-butoxide in the presence of oxygen and dimethyl sulfoxide (B87167) (DMSO). This base-promoted process offers a complementary method to other debenzylation techniques.

Catalytic hydrogenolysis (e.g., using palladium on carbon with a hydrogen source) is a standard method for N-debenzylation. However, its application to this specific molecule may be complicated by the presence of the bromine atom, which can be susceptible to reduction under these conditions, potentially leading to a mixture of products. Therefore, oxidative methods are often preferred for their chemoselectivity.

| Reagent(s) | Solvent | Conditions | Product |

| Ceric Ammonium Nitrate (CAN) | Acetonitrile/Water | Room Temperature | (4-Bromopiperidin-3-yl)methanol |

| Potassium tert-butoxide (KOtBu), O₂ | Dimethyl sulfoxide (DMSO) | Room Temperature | (4-Bromopiperidin-3-yl)methanol |

| H₂, Palladium on Carbon (Pd/C) | Methanol | Room Temperature, 1 atm | Potential mixture including (Piperidin-3-yl)methanol |

Salt Formation and Quaternization

The piperidine nitrogen in this compound is basic and readily reacts with acids to form ammonium salts. This is a common and straightforward reaction used for purification, handling, and improving the solubility of amine compounds. Treatment with mineral acids like hydrochloric acid (HCl) or organic acids such as tartaric acid results in the protonation of the nitrogen to form the corresponding hydrochloride or tartrate salt.

Furthermore, as a tertiary amine, the nitrogen atom can act as a nucleophile, reacting with alkyl halides to form a quaternary ammonium salt. This process, known as quaternization, introduces a permanent positive charge on the nitrogen atom and attaches a new alkyl group. For instance, reaction with methyl iodide would yield the N-benzyl-N-methyl-4-bromo-3-(hydroxymethyl)piperidinium iodide salt. The reaction rate and yield are influenced by the nature of the alkylating agent and the reaction conditions.

| Reaction Type | Acid/Alkyl Halide | Solvent | Product |

| Salt Formation | Hydrochloric Acid (HCl) | Diethyl Ether | This compound hydrochloride |

| Salt Formation | Tartaric Acid | Methanol/Water | This compound tartrate |

| Quaternization | Methyl Iodide | Acetonitrile | 1-Benzyl-3-(hydroxymethyl)-1-methyl-4-bromopiperidinium iodide |

| Quaternization | Ethyl Bromide | N,N-Dimethylformamide (DMF) | 1-Benzyl-1-ethyl-3-(hydroxymethyl)-4-bromopiperidinium bromide |

Ring-Opening and Rearrangement Pathways of the Piperidine Core

The piperidine ring is generally stable; however, the specific arrangement of functional groups in this compound allows for complex rearrangement pathways, particularly those involving the bromine and hydroxymethyl substituents.

A significant potential pathway is initiated by the departure of the bromide leaving group at the C4 position. This process can be significantly influenced by the adjacent hydroxymethyl group at C3 through neighboring group participation (NGP) . wikipedia.orgdalalinstitute.com The lone pair of electrons on the hydroxyl oxygen can act as an internal nucleophile, attacking the C4 carbon as the bromide ion departs. libretexts.org This anchimeric assistance leads to the formation of a strained bicyclic oxetanium ion intermediate.

This reactive intermediate can then undergo nucleophilic attack. If an external nucleophile attacks the C4 carbon, the result is a substitution product with retention of stereochemistry, a hallmark of NGP. dalalinstitute.com However, the formation of this strained bicyclic system can also trigger a skeletal rearrangement. For instance, nucleophilic attack on one of the methylene (B1212753) carbons of the oxetane (B1205548) ring could lead to a ring contraction, potentially forming a substituted N-benzylprolinol derivative. Such ring contractions are known to occur in cyclic systems to relieve strain or to form more stable carbocation intermediates. wikipedia.orgchemistrysteps.com

Under strongly acidic conditions, protonation of the hydroxyl group followed by loss of water could generate a carbocation at the exocyclic methylene carbon. While less likely, this could initiate a different set of rearrangements. Similarly, the formation of a carbocation at C4 upon bromide departure (without NGP) could lead to Wagner-Meerwein type 1,2-hydride or 1,2-alkyl shifts, resulting in a rearranged piperidine skeleton. etsu.edu The specific pathway followed would be highly dependent on the reaction conditions, such as solvent polarity and the nature of any reagents present.

Spectroscopic and Structural Characterization of 1 Benzyl 4 Bromopiperidin 3 Yl Methanol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural analysis of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic arrangement within (1-Benzyl-4-bromopiperidin-3-yl)methanol.

One-dimensional NMR spectra, specifically ¹H and ¹³C NMR, offer the initial and most direct insight into the molecular structure. While specific experimental data for this compound is not publicly available, the expected chemical shifts can be predicted based on the analysis of structurally similar compounds, such as 1-benzylpiperidine (B1218667) and other substituted piperidinols.

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the benzyl (B1604629) group would appear in the downfield region, typically between δ 7.2 and 7.4 ppm. The benzylic protons (CH₂) would likely resonate as a singlet or a pair of doublets around δ 3.5 ppm. The protons on the piperidine (B6355638) ring and the hydroxymethyl group would exhibit more complex splitting patterns and chemical shifts depending on their stereochemical environment.

Expected ¹H NMR Chemical Shifts:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C₆H₅) | 7.2 - 7.4 |

| Benzylic (CH₂-Ph) | ~3.5 |

| Methanol (B129727) (CH₂OH) | 3.5 - 3.8 |

| Piperidine Ring Protons | 1.5 - 3.2 |

| CH-Br | 4.0 - 4.5 |

| CH-CH₂OH | 3.8 - 4.2 |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The carbon atoms of the phenyl group are expected in the δ 127-138 ppm range. The benzylic carbon would be observed around δ 63 ppm. The carbons of the piperidine ring and the methanol group would appear in the upfield region. The carbon bearing the bromine atom (C-Br) is expected to be significantly shifted depending on the substitution pattern.

Expected ¹³C NMR Chemical Shifts:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C₆H₅) | 127 - 138 |

| Benzylic (CH₂-Ph) | ~63 |

| Methanol (CH₂OH) | ~60-65 |

| Piperidine Ring Carbons | 25 - 60 |

| C-Br | ~50-60 |

| C-CH₂OH | ~40-50 |

It is important to note that the presence of stereoisomers (diastereomers and enantiomers) would lead to a more complex set of signals in both ¹H and ¹³C NMR spectra, potentially doubling the number of observed resonances if a mixture is present.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connectivity within spin systems. For this compound, COSY would be instrumental in assigning the protons of the piperidine ring by showing correlations between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is a powerful tool for unambiguously assigning the carbon signals based on the previously assigned proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC establishes long-range correlations between protons and carbons (typically over two to three bonds). This experiment is vital for connecting different spin systems. For instance, it would show correlations from the benzylic protons to the quaternary aromatic carbon and the adjacent piperidine ring carbons, confirming the attachment of the benzyl group to the nitrogen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. Correlations in a NOESY spectrum indicate that the respective protons are close in space, which is invaluable for determining the relative stereochemistry of the substituents on the piperidine ring. For example, the observation of a NOE between the proton at C3 and a proton at C4 would suggest a specific diastereomeric relationship.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a key technique for determining the elemental composition of a molecule with high accuracy. By providing a highly precise mass measurement of the molecular ion, the molecular formula can be unequivocally established. For this compound (C₁₃H₁₈BrNO), the expected exact mass would be calculated and compared with the experimental value. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks of nearly equal intensity separated by two mass units.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the benzyl group (resulting in a prominent peak at m/z 91), loss of a bromine atom, and cleavages of the piperidine ring.

Predicted HRMS Fragmentation:

| Fragment Ion | Proposed Structure |

| [M]⁺ | Molecular Ion |

| [M-Br]⁺ | Loss of Bromine |

| [M-CH₂OH]⁺ | Loss of Hydroxymethyl group |

| [C₇H₇]⁺ | Benzyl Cation (m/z 91) |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (alcohol) | 3200-3600 (broad) | Stretching vibration |

| C-H (aromatic) | 3000-3100 | Stretching vibration |

| C-H (aliphatic) | 2850-3000 | Stretching vibration |

| C=C (aromatic) | 1450-1600 | Ring stretching |

| C-O (alcohol) | 1000-1260 | Stretching vibration |

| C-N (amine) | 1020-1250 | Stretching vibration |

| C-Br | 500-600 | Stretching vibration |

The broadness of the O-H stretch is indicative of hydrogen bonding. The presence of the aromatic ring is confirmed by the C-H and C=C stretching vibrations. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of signals characteristic of the entire molecule.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD)) for Enantiomeric Excess Determination

This compound possesses two stereocenters (at C3 and C4 of the piperidine ring), meaning it can exist as enantiomers and diastereomers. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for studying the stereochemical properties of chiral molecules.

If the compound is synthesized in an enantiomerically enriched form, ECD and ORD can be used to determine the enantiomeric excess (ee) and potentially the absolute configuration by comparing the experimental spectra with theoretical calculations. The spectra would show characteristic Cotton effects (positive or negative peaks) at specific wavelengths corresponding to the electronic transitions of the chromophores in the molecule (e.g., the phenyl group). The sign and magnitude of these Cotton effects are directly related to the stereochemistry of the molecule.

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis

The most definitive method for determining the three-dimensional structure of a crystalline compound is single-crystal X-ray crystallography. This technique provides precise information about bond lengths, bond angles, and the absolute stereochemistry of the molecule.

For this compound, a successful X-ray crystallographic analysis would:

Unambiguously confirm the connectivity of the atoms.

Determine the relative stereochemistry of the substituents at C3 and C4 (i.e., whether they are cis or trans to each other).

Establish the absolute configuration (R/S) of each stereocenter, typically by using the anomalous dispersion of the bromine atom.

Reveal the preferred conformation of the piperidine ring (e.g., chair, boat, or twist-boat) in the solid state.

Provide insights into intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, in the crystal lattice.

The resulting crystal structure would serve as the ultimate proof of the molecule's three-dimensional architecture.

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) Spectroscopy for Chiral Structure Probing

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are powerful spectroscopic techniques for investigating the stereochemistry of chiral molecules in solution. rsc.orgresearchgate.net These methods provide detailed information on the absolute configuration and conformational equilibrium of molecules, which is crucial for understanding their biological activity and chemical properties.

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, while ROA measures the small difference in the intensity of Raman scattering with right and left circularly polarized incident light. researchgate.net Both techniques are sensitive to the three-dimensional arrangement of atoms and can be used to create a unique spectroscopic fingerprint of a chiral molecule.

For a molecule such as this compound, which possesses chiral centers, VCD and ROA spectroscopy would be instrumental in determining its absolute configuration. By comparing the experimentally obtained spectra with those predicted by quantum-chemical calculations for different stereoisomers, the correct enantiomer can be unequivocally identified. rsc.org

Table 1: Illustrative VCD and ROA Data for a Chiral Piperidine Derivative This table is a hypothetical representation of the type of data obtained from VCD and ROA experiments and is not based on experimental results for this compound.

| Vibrational Mode (cm-1) | Description | Hypothetical VCD Signal (ΔA x 10-5) | Hypothetical ROA Signal (ΔI x 10-4) |

|---|---|---|---|

| 2950 | C-H stretch (piperidine ring) | +2.5 | +1.8 |

| 1450 | CH2 scissoring | -1.2 | -0.9 |

| 1100 | C-N stretch | +0.8 | +0.5 |

| 1050 | C-O stretch (methanol) | -3.1 | -2.2 |

| 650 | C-Br stretch | +1.5 | +1.1 |

Conformational Analysis and Dynamic NMR Studies

The conformational landscape of this compound is primarily determined by the piperidine ring, which typically adopts a chair conformation to minimize steric strain. The substituents on the piperidine ring—the benzyl group at the nitrogen, the bromine atom at C4, and the methanol group at C3—can occupy either axial or equatorial positions. The interplay of steric and electronic effects governs the relative stability of the resulting conformers.

Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational dynamics of molecules like this compound. beilstein-journals.org At room temperature, the piperidine ring may undergo rapid ring inversion, leading to averaged NMR signals. However, by lowering the temperature, it is possible to slow down this process to the NMR timescale, allowing for the observation of distinct signals for the axial and equatorial protons of each conformer.

From the coalescence temperature and the separation of the signals at low temperatures, the energy barrier for the ring inversion can be calculated. The integration of the signals at low temperatures provides information about the relative populations of the different conformers, from which the difference in Gibbs free energy (ΔG) between them can be determined.

For this compound, several chair conformations are possible. The large benzyl group on the nitrogen is expected to preferentially occupy the equatorial position to minimize steric hindrance. The relative orientation of the bromo and methanol substituents at C3 and C4 will lead to different diastereomeric conformers with distinct energies and NMR spectra. Computational modeling, in conjunction with experimental dynamic NMR data, can provide a detailed picture of the conformational preferences and the energetic landscape of the molecule.

Table 2: Hypothetical Dynamic NMR Data for Conformational Analysis This table illustrates the type of data that could be obtained from a dynamic NMR study and is not based on experimental measurements for this compound.

| Parameter | Hypothetical Value | Information Derived |

|---|---|---|

| Coalescence Temperature (Tc) | -40 °C (233 K) | Temperature at which two exchanging signals merge. |

| Rate Constant at Tc (kc) | ~100 s-1 | Rate of ring inversion at the coalescence temperature. |

| Free Energy of Activation (ΔG‡) | ~11 kcal/mol | Energy barrier for the piperidine ring inversion. |

| Low-Temperature Signal Integration (e.g., -80 °C) | Conformer A: 70%, Conformer B: 30% | Relative populations of the major and minor conformers. |

| Difference in Free Energy (ΔG) | ~0.5 kcal/mol | Thermodynamic stability difference between conformers. |

Computational Chemistry and Theoretical Studies of 1 Benzyl 4 Bromopiperidin 3 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic structure and energetic properties of molecules. For a compound like (1-Benzyl-4-bromopiperidin-3-yl)methanol, such calculations could illuminate various aspects of its chemical nature.

Energetic Profiles of Conformational Isomers and Stereoisomers

The piperidine (B6355638) ring in this compound can exist in different conformations, primarily chair and boat forms. Additionally, the presence of stereocenters at the C3 and C4 positions gives rise to multiple stereoisomers. A thorough computational study would involve calculating the relative energies of these various isomers to determine their thermodynamic stability. This information is critical for understanding which forms of the molecule are most likely to exist and participate in chemical reactions. However, specific energetic data for the conformational and stereoisomers of this compound are not currently available in the scientific literature.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an invaluable tool for mapping out the pathways of chemical reactions, identifying transition states, and understanding the factors that control reaction outcomes.

Transition State Calculations for Proposed Synthetic Pathways

While synthetic routes to similar piperidine derivatives have been established, computational studies on the transition states involved in the synthesis of this compound are absent from the literature. Such calculations would be instrumental in understanding the kinetics of its formation, identifying the rate-determining steps, and potentially optimizing reaction conditions for improved yield and selectivity.

Investigation of Solvent Effects on Reactivity and Selectivity

The choice of solvent can significantly influence the course of a chemical reaction. Computational models can simulate the effect of different solvents on the stability of reactants, intermediates, and transition states. For this compound, a computational investigation into solvent effects could provide predictive insights into how its synthesis and subsequent reactions might be controlled. To date, no such studies have been reported.

Molecular Dynamics Simulations for Conformational Space Exploration and Stability

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its flexibility and conformational preferences. An MD simulation of this compound would allow for a comprehensive exploration of its conformational landscape, revealing the accessible shapes the molecule can adopt and the energetic barriers between them. This would complement the static picture provided by quantum chemical calculations and offer a more complete understanding of its dynamic nature and stability. Regrettably, no molecular dynamics simulation data for this specific compound has been published.

Theoretical Ligand-Biomolecule Interaction Modeling

Molecular Docking Studies to Hypothetical Protein Binding Sites

No molecular docking studies have been published for this compound. Such studies would theoretically involve the computational fitting of the compound into the binding site of a protein to predict its binding affinity and mode of interaction. This type of analysis is crucial in drug discovery and design.

Molecular Dynamics Simulations of Compound-Biomolecule Complexes

There are no available molecular dynamics simulation studies for complexes involving this compound. These simulations would provide insights into the dynamic behavior of the compound when interacting with a biological target, offering a more detailed understanding of the stability and conformational changes of the complex over time.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, ECD spectra)

No theoretical predictions of the spectroscopic properties for this compound have been reported in the literature. The prediction of NMR chemical shifts, typically using density functional theory (DFT) calculations or machine learning models, is a common practice to aid in the structural confirmation of newly synthesized compounds. nih.govchemrxiv.orgrsc.org Similarly, the prediction of ECD spectra is important for determining the absolute configuration of chiral molecules. arxiv.org

Derivatization Strategies and Structure Reactivity/mechanism Relationship Studies for 1 Benzyl 4 Bromopiperidin 3 Yl Methanol Analogs

Rational Design Principles for Functionalized Analogs of (1-Benzyl-4-bromopiperidin-3-yl)methanol

The rational design of analogs based on the this compound core is guided by established medicinal chemistry principles aimed at modulating physicochemical and pharmacological properties. thieme-connect.comresearchgate.net The piperidine (B6355638) core is considered a privileged scaffold, and its three-dimensional structure can be systematically modified to enhance interactions with biological targets. whiterose.ac.uk

Key design strategies include:

Substituent Modification: Introducing a variety of substituents at the key functional points (N-benzyl ring, C3-methanol, C4-bromo position) allows for fine-tuning of properties. For instance, modifying the electronics of the N-benzyl ring can alter the basicity of the piperidine nitrogen, which is crucial for target engagement and pharmacokinetic profiles.

Bioisosteric Replacement: The bromine atom at the C4 position is a key target for bioisosteric replacement. It can be substituted with other halogens (F, Cl), cyano groups, small alkyl groups, or aryl groups to probe the steric and electronic requirements of a target binding pocket. For example, replacing the bromo group with a 4-fluorophenyl group has been documented in related analogs. chemspider.com

Conformational Restriction: The flexibility of the piperidine ring can be controlled by introducing rigidifying elements. This can lock the molecule into a specific bioactive conformation, potentially increasing potency and selectivity.

Scaffold Hopping: While maintaining the key pharmacophoric elements, the central piperidine ring could be replaced with other heterocyclic systems to explore novel chemical space and intellectual property.

These design principles are employed to systematically build structure-activity relationships (SAR), guiding the development of analogs with improved properties.

Table 1: Rational Design Strategies for this compound Analogs

| Strategy | Target Site | Example Modification | Desired Outcome |

|---|---|---|---|

| Substituent Modification | N-Benzyl Ring | Add electron-withdrawing (e.g., -NO₂) or -donating (e.g., -OCH₃) groups | Modulate nitrogen basicity, explore aromatic interactions |

| C3-Methanol | Convert to ether, ester, or carbamate (B1207046) | Alter polarity, hydrogen bonding capacity, and metabolic stability | |

| Bioisosteric Replacement | C4-Bromo | Replace with -F, -Cl, -CN, -CH₃, or phenyl group | Tune lipophilicity, polarity, and steric bulk; remove potential metabolic liability |

| Conformational Restriction | Piperidine Ring | Introduce gem-dimethyl groups or fuse with another ring | Reduce conformational flexibility to favor a bioactive shape |

Exploration of Substituent Effects on Chemical Reactivity and Selectivity

Substituents introduced onto the this compound framework can profoundly influence its chemical reactivity and the selectivity of its transformations. These effects are primarily governed by electronic (inductive and resonance) and steric factors. nih.govmit.edu

N-Benzyl Group Substituents: The electronic nature of substituents on the aromatic ring of the benzyl (B1604629) group directly impacts the nucleophilicity and basicity of the piperidine nitrogen. Electron-donating groups (e.g., methoxy, methyl) increase electron density on the nitrogen, enhancing its reactivity in nucleophilic reactions. Conversely, electron-withdrawing groups (e.g., nitro, cyano) decrease its nucleophilicity, making it less reactive and less basic. researchgate.net

Piperidine Ring Substituents: The bromine atom at C4 exerts a strong electron-withdrawing inductive effect, which deactivates the adjacent C3 and C5 positions towards electrophilic attack. researchgate.net This effect also influences the acidity of the C-H bonds alpha to the bromine. The reactivity of the bromine itself as a leaving group in nucleophilic substitution reactions is a key feature. Its departure can be influenced by the participation of neighboring groups, such as the C3-hydroxymethyl group.

Hydroxymethyl Group Derivatization: The reactivity of the C3-hydroxymethyl group (e.g., in acylation or etherification reactions) can be sterically hindered by bulky substituents at the C4 position. The electronic environment of the piperidine ring can also have a minor influence on the alcohol's nucleophilicity.

Understanding these relationships is crucial for planning synthetic routes and predicting reaction outcomes. For example, in a nucleophilic aromatic substitution reaction involving a thiophene (B33073) derivative, the substituent on the thiophene ring was found to significantly alter the kinetic constants of the reaction steps. nih.govcitedrive.com

Table 2: Predicted Substituent Effects on Reactivity

| Position of Substituent | Substituent Type | Predicted Effect on Reactivity |

|---|---|---|

| N-Benzyl Ring (para) | Electron-Donating (e.g., -OCH₃) | Increases nucleophilicity of piperidine nitrogen. |

| Electron-Withdrawing (e.g., -NO₂) | Decreases nucleophilicity and basicity of piperidine nitrogen. | |

| Piperidine Ring (C4) | Halogen (Br) | Acts as a good leaving group in Sₙ2 reactions; deactivates adjacent carbons via induction. |

| Bulky Alkyl Group | May sterically hinder reactions at C3 and C5 positions. |

Stereochemical Influence on Chemical Transformations and Interactions

The this compound molecule possesses two stereocenters at the C3 and C4 positions, giving rise to diastereomers (cis and trans isomers) and enantiomers. The relative and absolute stereochemistry of these centers has a profound impact on the molecule's three-dimensional shape, which in turn governs its reactivity and interactions with chiral environments like enzymes or receptors. nih.govacs.org

Diastereoselectivity in Reactions: The spatial arrangement of the C3-hydroxymethyl and C4-bromo groups is critical. In the cis isomer, these two groups are on the same face of the piperidine ring, which can facilitate intramolecular reactions (e.g., anchimeric assistance in the displacement of the bromide or formation of a cyclic ether). In the trans isomer, they are on opposite faces, making such intramolecular interactions less likely. This difference in conformation can lead to different reaction products or significantly different reaction rates.

Conformational Preferences: Substituted piperidines exist in chair conformations. researchgate.net The stereochemistry at C3 and C4 dictates whether the substituents occupy axial or equatorial positions. The preferred conformation will be the one that minimizes steric strain, and this conformation determines the accessibility of the functional groups for reaction. For example, a bulky substituent will preferentially occupy an equatorial position, which can influence the approach trajectory of a reagent. acs.org

Biological Activity: In a biological context, the precise 3D arrangement of pharmacophoric features is often essential for binding to a target protein. Different stereoisomers of a molecule can have vastly different biological activities, with one enantiomer being highly active while the other is inactive or even has an undesired effect. thieme-connect.comthieme-connect.com Therefore, stereocontrolled synthesis is a critical aspect of developing piperidine-based molecules for biological applications. nih.govrsc.org

Table 3: Influence of Stereochemistry on Chemical Properties

| Stereoisomer | Relative Position of Substituents | Potential Influence on Reactivity |

|---|---|---|

| ***cis* Isomer** | C3-Hydroxymethyl and C4-Bromo on the same face | May facilitate intramolecular cyclization or anchimeric assistance. |

| ***trans* Isomer** | C3-Hydroxymethyl and C4-Bromo on opposite faces | Intramolecular reactions are less likely; intermolecular reactions may be favored. |

Design and Synthesis of Chemical Probes for Mechanistic Chemical Biology Studies

The this compound scaffold can be strategically modified to generate chemical probes. These are small molecules designed to investigate the function of specific proteins and biological pathways. rsc.org High-quality chemical probes are essential tools for target validation and mechanistic studies.

Affinity-Based Probes (Affinity Labels): The inherent reactivity of the C4-bromo group makes it a suitable electrophilic warhead for creating covalent probes. This functionality can react with nucleophilic residues (e.g., cysteine, histidine, lysine) in a protein's binding site, forming an irreversible covalent bond. This allows for the permanent labeling and subsequent identification of the target protein.

Photoaffinity Labels: The N-benzyl group can be modified to include a photo-reactive moiety, such as an azido (B1232118) or diazirine group. Upon UV irradiation, these groups form highly reactive nitrene or carbene species that can form a covalent bond with nearby residues, enabling target identification.

Reporter-Tagged Probes (Spin or Fluorescent Labels): The C3-hydroxymethyl group provides a convenient attachment point for reporter tags. A fluorescent dye (e.g., fluorescein, rhodamine) can be appended via an ester or ether linkage, allowing for visualization of the probe's localization in cells using fluorescence microscopy. Similarly, a stable radical (spin label), such as a nitroxide, can be attached for analysis by electron paramagnetic resonance (EPR) spectroscopy to study binding events and conformational changes.

The design of a useful chemical probe also requires the synthesis of a closely related, but inactive, negative control to ensure that the observed biological effects are due to on-target engagement. rsc.org

Table 4: Chemical Probe Design Strategies

| Probe Type | Functionalization Site | Moiety to be Incorporated | Application |

|---|---|---|---|

| Affinity Label | C4-Bromo position | The inherent bromo group acts as an electrophile | Covalent labeling and identification of target proteins |

| Photoaffinity Label | N-Benzyl ring | Azido (-N₃) or Diazirine group | Photo-induced covalent labeling of binding partners |

| Fluorescent Probe | C3-Hydroxymethyl group | Fluorescent dye (e.g., BODIPY) via an ester linkage | Cellular imaging and localization studies |

| Spin Label | C3-Hydroxymethyl group | Nitroxide radical (e.g., TEMPO) | EPR studies of target binding and dynamics |

Development of Prodrug Concepts Based on Chemical Cleavage Mechanisms

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in vivo through enzymatic or chemical transformation. This strategy is often used to overcome issues with solubility, permeability, metabolic instability, or taste. mdpi.com The this compound structure is well-suited for the application of prodrug strategies, primarily through modification of the C3-hydroxymethyl group.

Ester Prodrugs: The hydroxyl group can be readily esterified with various promoieties. Simple alkyl or aryl esters can be designed to be cleaved by ubiquitous esterase enzymes in the blood, tissues, or gastrointestinal tract, releasing the active parent alcohol. The choice of ester can modulate the rate of cleavage and the lipophilicity of the prodrug, thereby controlling its absorption and distribution. mdpi.com

Phosphate (B84403) Ester Prodrugs: For applications requiring high aqueous solubility (e.g., for intravenous formulation), the hydroxyl group can be converted into a phosphate ester. google.com This highly polar group is typically cleaved in vivo by alkaline phosphatase enzymes to release the active drug.

Amino Acid Conjugates: Linking an amino acid to the hydroxyl group via an ester bond can create a prodrug that is a substrate for specific peptidases or amino acid transporters, potentially enabling targeted delivery to certain tissues or improving oral absorption.

Carbonate/Carbamate Prodrugs: The hydroxyl group can be converted to a carbonate or carbamate linkage, which can be designed for varying rates of enzymatic or chemical hydrolysis to release the parent compound.

The successful design of a prodrug requires a careful balance: the linkage must be stable enough to survive transit to the target site but labile enough to be efficiently cleaved to release the active drug once there.

Table 5: Prodrug Strategies for this compound

| Prodrug Linkage | Promoieties | Cleavage Mechanism | Potential Advantage |

|---|---|---|---|

| Ester | Acetate (B1210297), Pivalate, Benzoate | Esterases | Improved lipophilicity and membrane permeability |

| Phosphate Ester | Phosphate group | Alkaline Phosphatases | Enhanced aqueous solubility for IV formulations |

| Amino Acid Conjugate | Glycine, Alanine, etc. | Peptidases, Esterases | Potential for targeted delivery via transporters |

| Carbonate | Ethyl carbonate, Phenyl carbonate | Esterases, Chemical Hydrolysis | Tunable release kinetics |

Analytical Method Development and Purity Assessment for 1 Benzyl 4 Bromopiperidin 3 Yl Methanol

Chromatographic Methods (HPLC, GC, SFC) for Purity and Isomer Separation

Chromatographic techniques are the cornerstone of purity assessment and isomer separation in pharmaceutical analysis. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) each offer distinct advantages for the analysis of (1-Benzyl-4-bromopiperidin-3-yl)methanol.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a widely adopted method for determining the purity of piperidine (B6355638) derivatives. sielc.comajphr.com The method's versatility allows for the separation of the main compound from its process-related impurities and degradation products. Method development typically involves optimizing the stationary phase, mobile phase composition, pH, and detector wavelength. ekb.egjaptronline.com For a compound like this compound, a C18 column is a common starting point for the stationary phase. ajphr.com The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol (B129727), run in either isocratic or gradient mode to achieve optimal separation. ekb.egresearchgate.net

Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 20 mM Ammonium Acetate in Water (pH 4.5) |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 228 nm or 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC): GC is suitable for analyzing volatile and thermally stable compounds. While the target compound, this compound, has a relatively high boiling point, GC analysis may be feasible, particularly for identifying volatile impurities or residual solvents from the synthesis process. The technique often employs a capillary column with a non-polar or medium-polarity stationary phase. Derivatization may sometimes be necessary to increase the volatility and thermal stability of the analyte. mdpi.com GC coupled with a mass spectrometry (MS) detector (GC-MS) is a powerful tool for both separation and identification of unknown impurities. cmbr-journal.com